molecular formula C13H9ClN2S2 B2760481 2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-83-3

2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2760481
CAS No.: 478029-83-3
M. Wt: 292.8
InChI Key: ZVUBHHNMEFULEU-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the benzothieno[3,2-d]pyrimidine family. This compound is characterized by the presence of an allylsulfanyl group at the 2-position and a chlorine atom at the 4-position of the benzothieno[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Mechanism of Action

Target of Action

The primary target of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins . These prostaglandins and their metabolites are involved in multiple physiological and pathophysiological processes .

Mode of Action

2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine interacts with COX-2, inhibiting its expression . This inhibition results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby affecting the downstream effects of these metabolites .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine are not explicitly mentioned in the available literature

Result of Action

The molecular and cellular effects of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine’s action include the inhibition of COX-2, iNOS, and ICAM-1 expression . This leads to the suppression of PGE2 and IL-8 production . These effects suggest that the compound could have potential anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine can be influenced by various environmental factors For instance, the compound’s interaction with its targets can be affected by the presence of other molecules or changes in the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUBHHNMEFULEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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